molecular formula C35H72O3 B086518 2,3-Bis(hexadecyloxy)propan-1-ol CAS No. 1070-08-2

2,3-Bis(hexadecyloxy)propan-1-ol

Cat. No. B086518
CAS RN: 1070-08-2
M. Wt: 540.9 g/mol
InChI Key: YQDJMFFVPVZWNK-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(hexadecyloxy)propan-1-ol, also known as DHSM (Dihexadecyl ether of 2,3-propanediol), is a synthetic compound that has been widely used in scientific research due to its unique properties. DHSM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 710.06 g/mol. This compound has been found to exhibit a range of biological activities, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2,3-Bis(hexadecyloxy)propan-1-ol is not fully understood, but it is believed to involve the modulation of membrane fluidity and the organization of lipid rafts. 2,3-Bis(hexadecyloxy)propan-1-ol has been found to increase the fluidity of lipid bilayers, which can affect the function of membrane-associated proteins. 2,3-Bis(hexadecyloxy)propan-1-ol has also been shown to disrupt lipid rafts, which are specialized membrane domains that play a key role in cellular signaling.

Biochemical And Physiological Effects

2,3-Bis(hexadecyloxy)propan-1-ol has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 2,3-Bis(hexadecyloxy)propan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. 2,3-Bis(hexadecyloxy)propan-1-ol has also been found to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. Additionally, 2,3-Bis(hexadecyloxy)propan-1-ol has been shown to inhibit the replication of a range of viruses, including HIV, hepatitis C virus, and influenza virus.

Advantages And Limitations For Lab Experiments

2,3-Bis(hexadecyloxy)propan-1-ol has several advantages as a research tool, including its ability to insert into lipid bilayers and its range of biological activities. 2,3-Bis(hexadecyloxy)propan-1-ol is also relatively easy to synthesize and has a high purity and yield. However, 2,3-Bis(hexadecyloxy)propan-1-ol has some limitations, including its potential toxicity and its effects on membrane structure and function. It is important to use appropriate controls and to carefully monitor the concentration of 2,3-Bis(hexadecyloxy)propan-1-ol in experiments to avoid any unwanted effects.

Future Directions

There are several areas of future research that could be explored using 2,3-Bis(hexadecyloxy)propan-1-ol. One area is the role of lipid rafts in cellular signaling and disease processes. 2,3-Bis(hexadecyloxy)propan-1-ol could be used to investigate the effects of lipid rafts on protein function and to develop new therapies for diseases such as cancer and viral infections. Another area of research is the development of new membrane probes based on the structure of 2,3-Bis(hexadecyloxy)propan-1-ol. These probes could be used to investigate the structure and function of biological membranes and to develop new drugs that target membrane-associated proteins. Overall, 2,3-Bis(hexadecyloxy)propan-1-ol is a valuable tool for investigating a range of biological processes and has the potential to lead to new insights and therapies in the future.

Scientific Research Applications

2,3-Bis(hexadecyloxy)propan-1-ol has been extensively used in scientific research as a membrane probe due to its ability to insert into lipid bilayers. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. 2,3-Bis(hexadecyloxy)propan-1-ol has also been used as a model compound to study the effects of membrane fluidity on protein function and to investigate the role of lipid rafts in cellular signaling.

properties

IUPAC Name

2,3-dihexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJMFFVPVZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910206
Record name 2,3-Bis(hexadecyloxy)propan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(hexadecyloxy)propan-1-ol

CAS RN

13071-60-8, 1070-08-2
Record name 1,2-Di-O-hexadecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2,3-Bis(hexadecyloxy)propan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2,3-Bis(hexadecyloxy)propan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexadecyloxy)propan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,3-bis(hexadecyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCCCCCCOCC(COC(c1ccccc1)(c1ccccc1)c1ccccc1)OCCCCCCCCCCCCCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-hexadecyl glycerol (105 g, .33mol) and 93 g (0.33 mol) tritylchloride were dissolved in 300 ml of pyridine. The mixture was heated at 100° C. for 16 hours. After cooling to room temperature 1500 ml of ethyl ether was added and the slurry washed 3 times with cold .5N H2SO4, 5% sodium bicarbonate and 2 times with water. The organic phase was dried over MgSO4, the ether removed on a rotary evaporator and the residue recrystallized from ethanol, yielding the intermediate 1-hexadecyl-3-trityl glycerol (129 g, 70%). The 2 position of this intermediate was alkylated with tetradecyl bromide in the same manner (powdered KOH in toluene) as described earlier for the dialkylation of benzyl glycerol in the preparation of 1,2-dihexadecyl glycerol. The resulting 1-hexadecyl-2-tetradecyl-3-trityl glycerol (128 g) was dissolved in 300 ml of petroleum ether. At room temperature 30 g of anhydrous hydrogen chloride was added. A precipitate formed within a short time. The slurry was stirred at room temperature for 4 hours and then filtered. The solids were recrystallized from acetone (10° C.) to give 45.6 g of product, m.p. 42°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-hexadecyl-2-tetradecyl-3-trityl glycerol
Quantity
128 g
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.